4-(3-butoxybenzylidene)-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(3-butoxybenzylidene)-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C20H17ClN2O5 and its molecular weight is 400.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.0825993 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of biologically active oxazol-5-(4H)-ones, including compounds similar to 4-(3-butoxybenzylidene)-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one, has been described as a laboratory experiment for advanced organic chemistry courses. These compounds are synthesized via the Erlenmeyer–Plochl reaction and have shown potential as immunomodulators and tyrosinase inhibitors (Rodrigues, Martinho, & Afonso, 2015).
- A variety of 4-thiazolidinone derivatives, structurally related to oxazolones, were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds were prepared using conventional and microwave methods and showed significant biological activity against selected bacteria, fungi, and Mycobacterium tuberculosis (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Applications in Materials Science
- Research on azo polymers incorporating nitrophenyl groups has explored their potential for reversible optical storage. The cooperative motion of polar side groups in these amorphous polymers has been studied for their photoinduced birefringence properties, which are significant for optical data storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).
Medicinal Chemistry and Drug Design
- Oxazolone derivatives have been explored for their potential in drug design, particularly in the synthesis of compounds with antimicrobial, antifungal, and antitubercular properties. The structural features and biological activities of these compounds make them candidates for further exploration in medicinal chemistry (Samadhiya et al., 2014).
Organic Synthesis and Catalysis
- The synthesis and characterization of oxazolone and related compounds often involve innovative organic synthesis techniques, including solvent-free reactions and microwave-assisted methods. These approaches not only contribute to the efficient synthesis of these compounds but also offer insights into green chemistry practices and catalysis (Rodrigues et al., 2015).
Properties
IUPAC Name |
(4E)-4-[(3-butoxyphenyl)methylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-2-3-9-27-15-6-4-5-13(10-15)11-18-20(24)28-19(22-18)16-8-7-14(23(25)26)12-17(16)21/h4-8,10-12H,2-3,9H2,1H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCDZQUDDVXFFG-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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